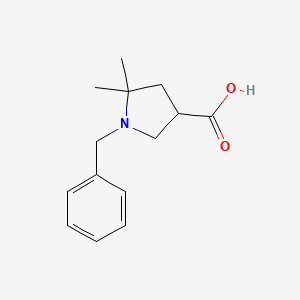
1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of pyrrolidine derivatives with benzyl halides in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1-Benzylpyrrolidine-3-carboxylic acid: Lacks the two methyl groups, which may affect its reactivity and biological activity.
5,5-Dimethylpyrrolidine-3-carboxylic acid: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
Uniqueness: 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid is unique due to the presence of both benzyl and dimethyl groups, which confer specific chemical and physical properties
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-14(2)8-12(13(16)17)10-15(14)9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17) |
Clave InChI |
LPJQJQDQBAFSQW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CN1CC2=CC=CC=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



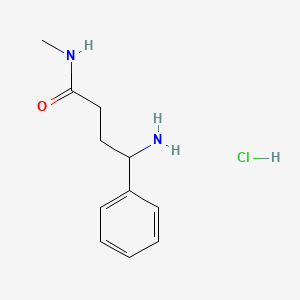

![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
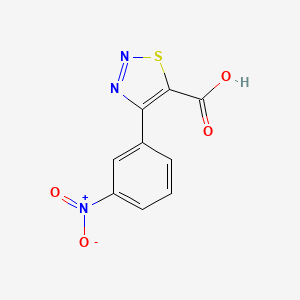

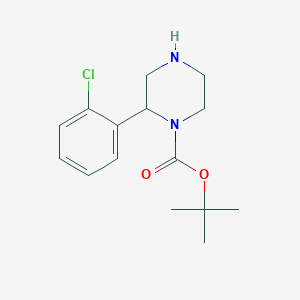
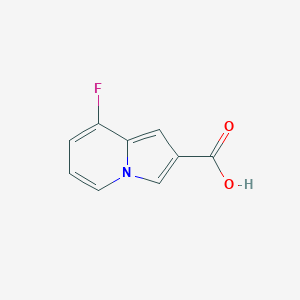
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
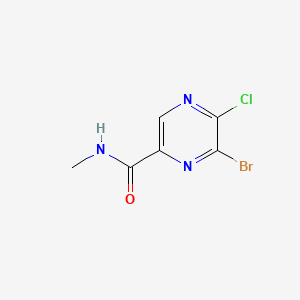


![6-Ethyl-2,6-diazaspiro[4.5]decane](/img/structure/B15314092.png)

